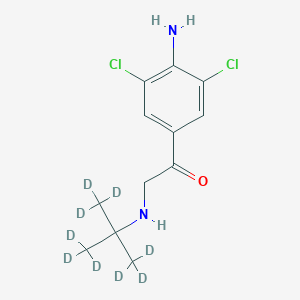

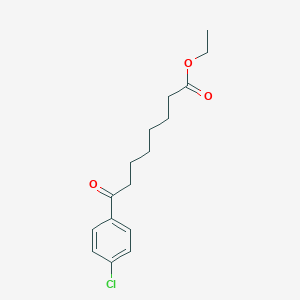

![molecular formula C6H8N2 B169950 2-Cyano-3-azabicyclo[3.1.0]hexane CAS No. 115182-91-7](/img/structure/B169950.png)

2-Cyano-3-azabicyclo[3.1.0]hexane

概要

説明

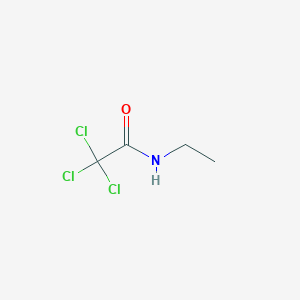

2-Cyano-3-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocycle . It has a molecular weight of 108.14 and is a liquid at room temperature . Its IUPAC name is 3-azabicyclo[3.1.0]hexane-2-carbonitrile .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The 2-Cyano-3-azabicyclo[3.1.0]hexane molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis

The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization . This affords potential biologically active 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields .Physical And Chemical Properties Analysis

2-Cyano-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It has a molecular weight of 108.14 .科学的研究の応用

Synthesis and Transformation Techniques

- A method for synthesizing 3-azabicyclo[3.1.0]hex-2-enes has been developed using CuBr-mediated aerobic and CuBr2-catalyzed-PhIO2-mediated systems, allowing the synthesis of pyridines and diastereoselective reduction to 3-azabicyclo[3.1.0]hexanes (Toh et al., 2014).

- Techniques for removing benzyl-type protecting groups from 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems have been described, leading to secondary bicyclic cyclopropylamines ready for further functionalization (Wolan et al., 2011).

- Azabicyclo[3.1.0]hexane-1-ols, obtained by Ti(IV)-mediated cyclopropanation of amino acid derivatives, serve as intermediates for the synthesis of various pharmacologically active products (Jida et al., 2007).

Synthetic Approaches and Chemical Properties

- A variety of 3-azabicyclo[3.1.0]hexanes have been synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, demonstrating the reactivity of the C–H bond adjacent to a nitrogen atom (Kimura et al., 2015).

- 3-Azabicyclo[3.1.0]hex-2-en-1-yl phosphonates were created through a five-step reaction route from β-ketophosphonates, highlighting a method for generating cyclic imines (Debrouwer et al., 2013).

- Mn(III)-mediated formal [3+3]-annulation using vinyl azides and cyclopropanols was developed to construct 2-azabicyclo[3.3.1] frameworks, illustrating the versatility of these reactions in synthesizing azaheterocycles (Wang et al., 2011).

Novel Synthesis and Applications

- Novel processes for preparing derivatives of 3-azabicyclo[3.1.0]hexane demonstrate the flexibility in functional group substitution and high production yield, offering new methods for synthesizing these compounds (盧麗慧, 2008).

- The study on assembling the 3-azabicyclo[3.1.0]hexane skeleton provides insights into various methods of constructing this structure, including annulation and tandem closure of rings (Ershov & Bardasov, 2016).

Safety And Hazards

The safety information for 2-Cyano-3-azabicyclo[3.1.0]hexane includes several hazard statements: H302, H315, H318, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress in recent decades . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . This area of research is cutting-edge, and we can expect further advances in the efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives .

特性

IUPAC Name |

3-azabicyclo[3.1.0]hexane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUYLMCSIHJLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-azabicyclo[3.1.0]hexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

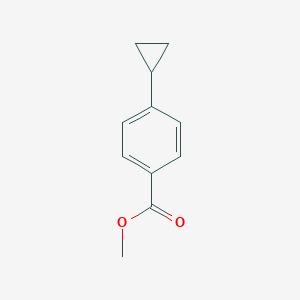

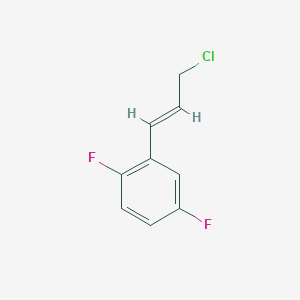

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)